molecular formula C10H8N2O2 B15204797 Isoquinoline-6-carboxylic acid hydroxyamide

Isoquinoline-6-carboxylic acid hydroxyamide

Cat. No.: B15204797
M. Wt: 188.18 g/mol
InChI Key: HNHOPQUOTFBMMM-UHFFFAOYSA-N
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Description

Isoquinoline-6-carboxylic acid hydroxyamide is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline-6-carboxylic acid hydroxyamide typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline-6-carboxylic acid as the starting material.

    Amidation Reaction: The carboxylic acid group is converted to the corresponding hydroxyamide using appropriate reagents such as hydroxylamine hydrochloride in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-carboxylic acid hydroxyamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamide group to an amine or other reduced forms.

    Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Isoquinoline-6-carboxylic acid hydroxyamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.

    Materials Science: Isoquinoline derivatives are explored for their potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of isoquinoline-6-carboxylic acid hydroxyamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: Isoquinoline derivatives can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-5-carboxylic acid
  • Quinoline-6-carboxylic acid
  • Quinoline-5-carboxylic acid

Uniqueness

Isoquinoline-6-carboxylic acid hydroxyamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyamide group provides additional reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-hydroxyisoquinoline-6-carboxamide

InChI

InChI=1S/C10H8N2O2/c13-10(12-14)8-1-2-9-6-11-4-3-7(9)5-8/h1-6,14H,(H,12,13)

InChI Key

HNHOPQUOTFBMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)NO

Origin of Product

United States

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